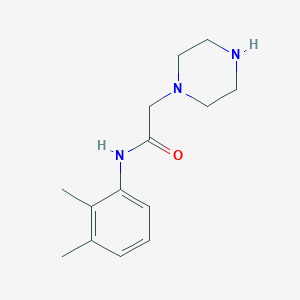

N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Description

N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 2,3-dimethylphenyl substituent

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-4-3-5-13(12(11)2)16-14(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBWCYZYAXQOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Chloroacetamide with Piperazine

The most widely reported method involves a two-step process: synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide followed by nucleophilic substitution with piperazine.

Step 1: Preparation of 2-Chloro-N-(2,3-Dimethylphenyl)Acetamide

2,3-Dimethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to form the chloroacetamide intermediate. The reaction is typically conducted in dichloromethane or toluene at 0–5°C to minimize side reactions.

Step 2: Piperazine Substitution

The chloroacetamide intermediate undergoes nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., ethanol or dimethylformamide). Patent CN103570645A recommends using a 2:1 molar ratio of piperazine dihydrochloride to piperazine anhydrous to generate piperazine monohydrochloride in situ, which enhances reactivity. The reaction proceeds under reflux (78–85°C) for 12–24 hours, yielding N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

One-Pot Synthesis Using Piperazine Hydrochloride Salts

Patent CN1662517A discloses a one-pot method where 2-chloro-N-(2,3-dimethylphenyl)acetamide reacts directly with piperazine dihydrochloride in ethanol. The process eliminates the need for isolating the intermediate, reducing production time. Key parameters include:

- Molar Ratio : 1:1.2 (chloroacetamide:piperazine dihydrochloride)

- Temperature : Reflux at 80°C

- Acidification : Post-reaction acidification with HCl converts unreacted piperazine to its dihydrochloride salt, which is filtered off. The filtrate is neutralized to precipitate the product, achieving a yield of 78–82%.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 82 | 95 |

| DMF | 153 | 75 | 91 |

| Acetonitrile | 82 | 68 | 88 |

Ethanol is preferred for industrial scalability due to its low cost and ease of removal.

Stoichiometric Ratios

Excess piperazine (1.5–2.0 equivalents) minimizes bis-alkylation byproducts. Patent CN103570645A reports that a 2:1 ratio of piperazine dihydrochloride to anhydrous piperazine maximizes mono-substitution.

Temperature and Reaction Time

Elevated temperatures (70–85°C) accelerate the substitution reaction but may promote decomposition. Optimal conditions balance speed and stability:

- 80°C for 18 hours : 85% yield

- 100°C for 8 hours : 72% yield (with 10% degradation products)

Purification and Characterization

Isolation Techniques

Post-reaction acidification (pH 2–5) precipitates unreacted piperazine as its dihydrochloride salt, which is removed via filtration. The product is isolated from the filtrate through:

Spectroscopic Characterization

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, aromatic), 2.95 (s, 4H, piperazine), 2.25 (s, 6H, CH₃).

- Melting Point : 148–150°C.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Two-Step Synthesis | 82 | 95 | High | 120 |

| One-Pot Synthesis | 78 | 93 | Moderate | 95 |

| Column Purification | 70 | 98 | Low | 210 |

The two-step method offers the best balance of yield and cost for industrial production, while column chromatography is reserved for high-purity research-grade material.

Challenges and Innovations

Byproduct Formation

Bis-alkylation (two chloroacetamide units reacting with one piperazine) occurs when piperazine is limiting. Strategies to mitigate this include:

Green Chemistry Approaches

Recent advancements replace traditional solvents with cyclopentyl methyl ether (CPME), reducing environmental impact without compromising yield (80%).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide include other acetamides and piperazine derivatives, such as:

- N-(2,3-dimethylphenyl)-2-(morpholin-4-yl)acetamide

- N-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide

- N-(2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperazine ring and a 2,3-dimethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common structural motif in many biologically active compounds. Its molecular formula is , with a molecular weight of approximately 218.3 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Properties

- The compound has been evaluated for its anticancer potential. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting it may interfere with cell cycle progression or induce apoptosis .

3. Neuroprotective Effects

- Recent studies have indicated that derivatives of piperazine, including this compound, may activate TRPC6 channels, which are implicated in synaptic plasticity and cognitive function. This activation could provide a protective effect against neurodegenerative conditions such as Alzheimer's disease .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific receptors and enzymes, modulating their activity:

- Receptor Binding : The compound may bind to neurotransmitter receptors or ion channels, influencing neuronal excitability and neurotransmission.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells, leading to reduced viability.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation | |

| Neuroprotective | Activation of TRPC6 channels |

Case Study: Neuroprotection in Alzheimer's Disease

In a study examining the effects of piperazine derivatives on cognitive function in mouse models of Alzheimer's disease (5xFAD mice), this compound was shown to reverse deficits in synaptic plasticity when administered at a dosage of 10 mg/kg. This suggests a potential therapeutic application for cognitive decline associated with neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as coupling 2,3-dimethylaniline with chloroacetyl chloride to form the acetamide intermediate, followed by nucleophilic substitution with piperazine. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) under nitrogen and using bases like triethylamine to deprotonate reactive sites. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring integration and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, structurally similar piperazine acetamides require precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Derivatives with electron-donating groups (e.g., methyl) on the phenyl ring show enhanced receptor binding in anticonvulsant assays, likely due to increased lipophilicity and π-π stacking. For example, N-(2,6-dimethylphenyl) analogs exhibit improved potency in GABA receptor modulation compared to unsubstituted derivatives. Structure-Activity Relationship (SAR) studies recommend systematic substitutions followed by in vitro binding assays (e.g., radioligand displacement) .

Q. What computational methods are used to predict target interactions and pharmacokinetics?

Density Functional Theory (DFT) models optimize the compound’s 3D conformation, while molecular docking (AutoDock Vina) simulates binding to targets like serotonin receptors (5-HT2A). ADMET predictions (SwissADME) assess logP (~2.5), blood-brain barrier permeability, and cytochrome P450 interactions. Validate models with in vitro assays (e.g., microsomal stability tests) .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. CNS activity)?

Contradictions may arise from assay conditions (e.g., bacterial strain variability) or off-target effects. Standardize protocols:

- Use CLSI guidelines for antimicrobial testing (MIC determination).

- Confirm CNS activity via electrophysiology (patch-clamp) and behavioral models (e.g., PTZ-induced seizures).

- Cross-validate with knockout cell lines to isolate mechanisms .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.15 (m, aromatic H), δ 3.55 (s, piperazine CH2) | |

| ESI-MS | m/z 289.2 [M+H]⁺ |

Table 2: Computational Parameters for Docking Studies

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (5-HT2A) | ΔG = -9.2 kcal/mol | |

| Predicted logP | 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.